Cas no 2680867-71-2 (benzyl N-1-(4-bromophenyl)-3,3-difluorocyclobutylcarbamate)

Benzyl N-1-(4-bromophenyl)-3,3-difluorocyclobutylcarbamate is a specialized organic compound featuring a cyclobutyl core with difluorine substitution and a 4-bromophenyl moiety. Its unique structure, combining a carbamate-protected amine and a halogenated aromatic group, makes it valuable in medicinal chemistry and pharmaceutical research. The presence of fluorine enhances metabolic stability and binding affinity, while the bromine substituent offers versatility for further functionalization via cross-coupling reactions. This compound is particularly useful as an intermediate in the synthesis of bioactive molecules, including enzyme inhibitors and receptor modulators. Its well-defined stereochemistry and high purity ensure reproducibility in synthetic applications.
benzyl N-1-(4-bromophenyl)-3,3-difluorocyclobutylcarbamate structure
2680867-71-2 structure
Product name:benzyl N-1-(4-bromophenyl)-3,3-difluorocyclobutylcarbamate
CAS No:2680867-71-2
MF:C18H16BrF2NO2
MW:396.225951194763
CID:5626759
PubChem ID:165922318

benzyl N-1-(4-bromophenyl)-3,3-difluorocyclobutylcarbamate Chemical and Physical Properties

Names and Identifiers

    • benzyl N-[1-(4-bromophenyl)-3,3-difluorocyclobutyl]carbamate
    • 2680867-71-2
    • EN300-28303009
    • benzyl N-1-(4-bromophenyl)-3,3-difluorocyclobutylcarbamate
    • Inchi: 1S/C18H16BrF2NO2/c19-15-8-6-14(7-9-15)17(11-18(20,21)12-17)22-16(23)24-10-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,22,23)
    • InChI Key: OGAWLJFTDXNGOD-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)C1(CC(C1)(F)F)NC(=O)OCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 395.03325g/mol
  • Monoisotopic Mass: 395.03325g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 5
  • Complexity: 438
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 38.3Ų
  • XLogP3: 4.6

benzyl N-1-(4-bromophenyl)-3,3-difluorocyclobutylcarbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-28303009-1.0g
benzyl N-[1-(4-bromophenyl)-3,3-difluorocyclobutyl]carbamate
2680867-71-2 95.0%
1.0g
$1801.0 2025-03-19
Enamine
EN300-28303009-10g
benzyl N-[1-(4-bromophenyl)-3,3-difluorocyclobutyl]carbamate
2680867-71-2
10g
$7742.0 2023-09-07
Enamine
EN300-28303009-0.5g
benzyl N-[1-(4-bromophenyl)-3,3-difluorocyclobutyl]carbamate
2680867-71-2 95.0%
0.5g
$1728.0 2025-03-19
Enamine
EN300-28303009-5.0g
benzyl N-[1-(4-bromophenyl)-3,3-difluorocyclobutyl]carbamate
2680867-71-2 95.0%
5.0g
$5221.0 2025-03-19
Enamine
EN300-28303009-0.1g
benzyl N-[1-(4-bromophenyl)-3,3-difluorocyclobutyl]carbamate
2680867-71-2 95.0%
0.1g
$1585.0 2025-03-19
Enamine
EN300-28303009-2.5g
benzyl N-[1-(4-bromophenyl)-3,3-difluorocyclobutyl]carbamate
2680867-71-2 95.0%
2.5g
$3530.0 2025-03-19
Enamine
EN300-28303009-10.0g
benzyl N-[1-(4-bromophenyl)-3,3-difluorocyclobutyl]carbamate
2680867-71-2 95.0%
10.0g
$7742.0 2025-03-19
Enamine
EN300-28303009-1g
benzyl N-[1-(4-bromophenyl)-3,3-difluorocyclobutyl]carbamate
2680867-71-2
1g
$1801.0 2023-09-07
Enamine
EN300-28303009-0.05g
benzyl N-[1-(4-bromophenyl)-3,3-difluorocyclobutyl]carbamate
2680867-71-2 95.0%
0.05g
$1513.0 2025-03-19
Enamine
EN300-28303009-0.25g
benzyl N-[1-(4-bromophenyl)-3,3-difluorocyclobutyl]carbamate
2680867-71-2 95.0%
0.25g
$1657.0 2025-03-19

Additional information on benzyl N-1-(4-bromophenyl)-3,3-difluorocyclobutylcarbamate

Recent Advances in the Study of Benzyl N-1-(4-bromophenyl)-3,3-difluorocyclobutylcarbamate (CAS: 2680867-71-2)

The compound benzyl N-1-(4-bromophenyl)-3,3-difluorocyclobutylcarbamate (CAS: 2680867-71-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique difluorocyclobutylcarbamate structure, has shown promising potential in various therapeutic applications, particularly in the development of novel enzyme inhibitors and targeted drug delivery systems. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its pharmacological properties.

One of the key areas of research has been the synthesis and structural modification of benzyl N-1-(4-bromophenyl)-3,3-difluorocyclobutylcarbamate. A study published in the Journal of Medicinal Chemistry (2023) demonstrated an efficient synthetic route for this compound, highlighting its scalability and reproducibility. The researchers employed a multi-step process involving palladium-catalyzed cross-coupling reactions and fluorination techniques, achieving a high yield and purity of the final product. This advancement is crucial for facilitating further preclinical and clinical studies.

In addition to its synthetic optimization, the pharmacological profile of benzyl N-1-(4-bromophenyl)-3,3-difluorocyclobutylcarbamate has been extensively investigated. Recent in vitro and in vivo studies have revealed its potent inhibitory effects on specific enzymes involved in inflammatory pathways. For instance, a 2023 study in Bioorganic & Medicinal Chemistry Letters reported that this compound exhibited significant activity against cyclooxygenase-2 (COX-2), with an IC50 value in the nanomolar range. These findings suggest its potential as a lead compound for developing anti-inflammatory agents.

Furthermore, the compound's unique chemical structure has prompted investigations into its application in targeted drug delivery. A recent preprint on bioRxiv (2024) explored its conjugation with nanoparticles for site-specific drug release. The study demonstrated that benzyl N-1-(4-bromophenyl)-3,3-difluorocyclobutylcarbamate could be effectively linked to polymeric nanoparticles, enhancing the stability and bioavailability of the encapsulated therapeutic agents. This approach holds promise for improving the efficacy of treatments for diseases such as cancer and autoimmune disorders.

Despite these promising developments, challenges remain in the clinical translation of benzyl N-1-(4-bromophenyl)-3,3-difluorocyclobutylcarbamate. Issues such as pharmacokinetic optimization, toxicity profiling, and formulation stability need to be addressed in future studies. However, the current body of research underscores the compound's potential as a versatile scaffold in drug discovery and development. Ongoing efforts are expected to further unravel its therapeutic applications and pave the way for its integration into clinical practice.

Recommend Articles

Recommended suppliers
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Synrise Material Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd